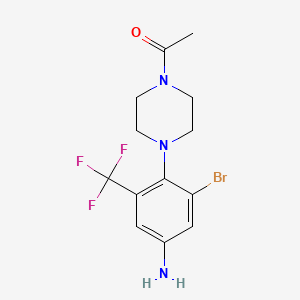
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C13H16BrF3N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its bromine atom, which makes it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the acetyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., CH2Cl2, MeOH).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, EtOH).
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of N-oxides.
Reduction: Formation of deacetylated derivatives.
科学研究应用
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(4-Acetylpiperazin-1-yl)-3-chloro-5-(trifluoromethyl)aniline: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
4-(4-Acetylpiperazin-1-yl)-3-iodo-5-(trifluoromethyl)aniline: Contains an iodine atom, which can be used in radiolabeling for imaging studies.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline makes it a versatile intermediate for various chemical reactions and enhances its potential biological activities.
属性
分子式 |
C13H15BrF3N3O |
|---|---|
分子量 |
366.18 g/mol |
IUPAC 名称 |
1-[4-[4-amino-2-bromo-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)12-10(13(15,16)17)6-9(18)7-11(12)14/h6-7H,2-5,18H2,1H3 |
InChI 键 |
WFFIAMPXDQDERQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


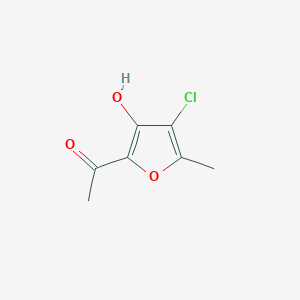
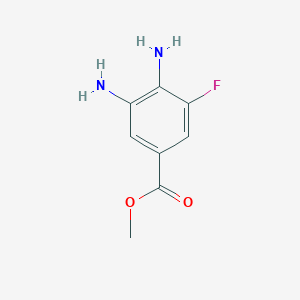

![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
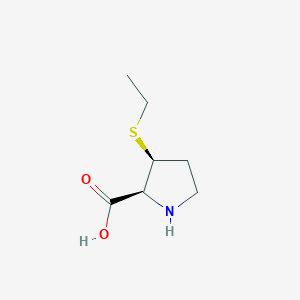
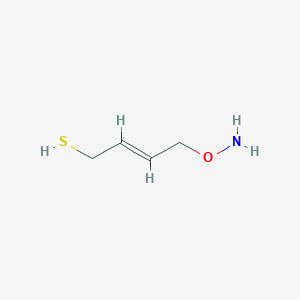
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
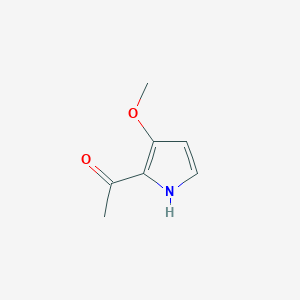
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
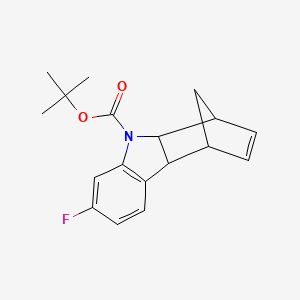
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)

![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)

